molecular formula C10H16N2O2 B13215897 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13215897
M. Wt: 196.25 g/mol
InChI Key: OSZIFZLOGHHJAS-UHFFFAOYSA-N
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Description

2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C10H16N2O2. This compound features a pyridine ring attached to an ethylamine group, which is further connected to a propane-1,3-diol moiety. The presence of both hydrophilic and hydrophobic regions in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of 3-pyridinecarboxaldehyde with 2-amino-1,3-propanediol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the amino group.

    Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Contains a pyridine ring and an amino group but has an acrylate moiety instead of propane-1,3-diol.

    N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: More complex structure with multiple functional groups.

Uniqueness

2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in synthetic chemistry.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-pyridin-3-ylethylamino)propane-1,3-diol

InChI

InChI=1S/C10H16N2O2/c1-8(12-10(6-13)7-14)9-3-2-4-11-5-9/h2-5,8,10,12-14H,6-7H2,1H3

InChI Key

OSZIFZLOGHHJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC(CO)CO

Origin of Product

United States

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